molecular formula C9H19NO2 B3132387 2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol CAS No. 367282-75-5

2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol

Cat. No.: B3132387
CAS No.: 367282-75-5
M. Wt: 173.25 g/mol
InChI Key: JEJFQCLSTZAVLE-UHFFFAOYSA-N
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Description

2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol, is known for its unique structure that includes a piperidine ring substituted with hydroxyethyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol typically involves the reaction of piperidine with ethylene oxide under controlled conditions. The reaction is carried out by dissolving piperidine in water, cooling the solution to 15-20°C, and then introducing ethylene oxide. The mixture is stirred at 30-35°C for about 2 hours, followed by heating to remove excess water. The product is then purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced distillation techniques to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyethyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and chemical properties of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperidin-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c11-7-3-9(4-8-12)1-5-10-6-2-9/h10-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJFQCLSTZAVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367282-75-5
Record name 2-[4-(2-hydroxyethyl)piperidin-4-yl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4,4-bis-(2-hydroxyethyl)piperidine is prepared by catalytic hydrogenation of 1-benzyl-4,4-bis-(2-hydroxyethyl)piperidine in ethanol in the presence of palladium on activated carbon (10% Pd).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol
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Reactant of Route 6
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